
Delta8-THC-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El delta-8-tetrahidrocannabinol (delta-8-THC) es un cannabinoide psicoactivo que se encuentra en la planta de cannabisLas cantidades naturales de delta-8-THC que se encuentran en el cáñamo son bajas . El delta-8-THC es conocido por sus efectos psicoactivos, que son similares a los del delta-9-THC, pero generalmente se considera menos potente .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El delta-8-THC se puede sintetizar a partir del cannabidiol (CBD) extraído del cáñamo. El proceso implica ciclización en condiciones de reacción suaves para generar delta-8-THC y delta-9-THC en varios rendimientos y proporciones . Las vías sintéticas utilizadas para la síntesis de tetrahidrocannabinoles incluyen enfoques quimio- y biocatalíticos asimétricos basados en el grupo quiral .
Métodos de producción industrial: En entornos industriales, el delta-8-THC se produce típicamente mediante el proceso de destilación, donde se utiliza calor para purificar las concentraciones de cannabinoides, convirtiendo el vapor en forma líquida. El líquido se somete a detoxificación utilizando solventes como dióxido de carbono, etanol o butano, asegurando la pureza y la seguridad .
Análisis De Reacciones Químicas
By-products and Impurities
The synthesis of Delta-8-THC can lead to various by-products and impurities, which may pose health risks if not adequately managed. Some common by-products include:
-
Olivetol: A precursor that may inhibit the psychoactive effects of both Delta-8 and Delta-9 THC.
-
Delta-8-Isomers: These include various structural isomers that may have differing pharmacological effects.
Reaction Mechanisms
The reaction mechanism for the conversion of CBD to Delta-8-THC involves several steps:
-
Protonation: The acid catalyst protonates the hydroxyl group in CBD, enhancing its electrophilicity.
-
Nucleophilic Attack: A nucleophile attacks the carbon chain, leading to a rearrangement and formation of a new double bond.
-
Dehydration: Loss of water results in the formation of Delta-8-THC.
Diagram: Simplified Mechanism for CBD to Delta-8-THC Conversion
textCBD + Acid → Protonated CBD → Nucleophilic Attack → Delta-8-THC + H2O
Research Findings on Selectivity and Yields
Recent studies have highlighted the importance of reaction conditions on selectivity and yield during the synthesis process.
Table 3: Research Findings on Selectivity and Yields
Study Reference | Catalyst | Yield (%) | Selectivity (%) |
---|---|---|---|
C&EN Report | p-Toluenesulfonic Acid | High | Not specified |
Continuous Flow Study | Boron Trifluoride | >98 | 85 |
Various Methods | Aluminum Chloride | Full | 87 |
Aplicaciones Científicas De Investigación
Comparative Analysis with Delta-9-THC
Property | Delta-8-THC | Delta-9-THC |
---|---|---|
Psychoactivity | Lower potency (75% of Delta-9) | Higher potency |
Side Effects | Fewer adverse effects reported | More significant side effects |
Stability | More stable compound | Less stable |
Medical Applications | Emerging research on various uses | Established uses (e.g., nausea) |
Chemotherapy-Induced Nausea
A pivotal study conducted in 1995 involved administering Delta-8-THC to pediatric cancer patients undergoing chemotherapy. The results were promising, as none of the participants experienced vomiting during the treatment period . This suggests that Delta-8-THC may serve as an effective anti-emetic agent.
Pain Management and Anxiety Relief
Recent surveys indicate that over 50% of users utilize Delta-8-THC for managing anxiety, stress, and chronic pain . Animal studies have shown its effectiveness in treating conditions such as multiple sclerosis, highlighting its potential for broader therapeutic applications .
Research Case Studies
- Pediatric Cancer Patients (1995) : Administered Delta-8-THC before chemotherapy; resulted in no vomiting over eight months .
- User Surveys (2022) : Over 500 participants reported using Delta-8 for anxiety and pain relief, describing it as a "nicer younger sibling" to Delta-9 due to fewer side effects .
- Animal Studies : Demonstrated efficacy in treating multiple sclerosis symptoms, suggesting potential for human applications .
Safety and Regulatory Concerns
Despite its therapeutic promise, the rise of Delta-8-THC has raised safety concerns due to the lack of regulation in its production. Many products are synthesized from hemp-derived CBD and may contain impurities or inconsistent dosages . The U.S. Farm Bill of 2018 has contributed to increased availability but also highlights the need for regulatory oversight to ensure product safety.
Mecanismo De Acción
El delta-8-THC ejerce sus efectos uniéndose a los receptores cannabinoides que se encuentran en diversas regiones del cerebro. Activa los receptores cannabinoides CB1 y CB2, ambos acoplados a proteínas G y expresados dentro y fuera del cerebro . La activación de estos receptores conduce a los efectos psicoactivos comúnmente asociados con el delta-8-THC .
Comparación Con Compuestos Similares
El delta-8-THC es similar al delta-9-THC, con la principal diferencia en la ubicación de un carbono con doble enlace, que se produce en el octavo o noveno punto de la molécula, respectivamente . Otros compuestos similares incluyen el hexahidrocannabinol (HHC), que difiere en que no tiene dobles enlaces en el anillo ciclohexílico como el delta-8-THC y el delta-9-THC . El delta-8-THC generalmente se considera menos potente que el delta-9-THC, lo que lo convierte en una opción más accesible para algunos usuarios .
Actividad Biológica
Delta-8-tetrahydrocannabinol (Δ8-THC) is a cannabinoid derived from cannabis, recognized for its psychoactive properties and potential therapeutic benefits. This article explores the biological activity of Δ8-THC, including its pharmacological mechanisms, effects on health, and relevant case studies.
Pharmacological Profile
Mechanism of Action
Δ8-THC acts primarily as a partial agonist at the cannabinoid receptors CB1 and CB2, similar to its more well-known counterpart, Δ9-THC. However, Δ8-THC exhibits approximately 50% potency compared to Δ9-THC in most biological measures . This partial agonism suggests that while Δ8-THC can activate these receptors, it does so less effectively than Δ9-THC.
Pharmacokinetics
Upon ingestion, Δ8-THC undergoes metabolic conversion via hepatic cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4. The primary metabolite formed is 11-hydroxy-Δ8-THC , which is further processed into 11-nor-Δ8-tetrahydrocannabinol-9-carboxylic acid , ultimately leading to excretion in urine .
Biological Effects
Comparative Potency and Effects
Research indicates that Δ8-THC provides many of the same experiential benefits as Δ9-THC but with fewer adverse effects. Users report significant experiences of relaxation (71%), euphoria (68%), and pain relief (55%) while experiencing lower levels of anxiety (74%) and paranoia (83%) compared to Δ9-THC .
Table 1: User Experience with Delta-8-THC
Effect | Percentage of Users Reporting |
---|---|
Relaxation | 71% |
Euphoria | 68% |
Pain Relief | 55% |
Cognitive Distortions | 81% |
Anxiety | 26% |
Paranoia | 17% |
Adverse Effects and Case Studies
While Δ8-THC is often perceived as a safer alternative to Δ9-THC, there are documented cases of adverse effects. A study reported three patients who developed psychotic symptoms following regular use of Δ8-THC. Symptoms included visual hallucinations and paranoid delusions, raising concerns about its psychiatric safety profile .
Case Study Overview
- Patient A : Developed new-onset violence and visual hallucinations after regular use; previously had no psychiatric history.
- Patient B : Experienced exacerbated symptoms while on antipsychotic medication.
- Patient C : Reported bizarre delusions related to everyday objects.
These cases highlight the potential for Δ8-THC to induce psychiatric symptoms similar to those associated with Δ9-THC, necessitating careful monitoring in users with predisposed vulnerabilities .
Safety Profile
The FDA Adverse Event Reporting System (FAERS) has recorded numerous instances where Δ8-THC was implicated in adverse events such as dyspnea and seizures. A total of 183 cases were identified as of June 2021, with a significant increase in reporting odds ratios indicating a potential safety signal .
Table 2: Adverse Events Associated with Delta-8-THC
Adverse Event | Frequency |
---|---|
Dyspnea | Common |
Respiratory Disorder | Common |
Seizure | Notable |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing Delta8-THC-d9 purity and isomer composition in experimental samples?
- Methodological Answer : Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for quantification and isomer separation, supplemented by nuclear magnetic resonance (NMR) for structural confirmation. Gas chromatography with flame ionization detection (GC-FID) can validate volatility and thermal stability. Ensure calibration with certified reference materials to minimize batch variability .
- Data Consideration : Include tables comparing retention times, mass-to-charge ratios (m/z), and spectral signatures across techniques to resolve ambiguities in isomer identification.
Q. How should in vitro studies be designed to assess this compound’s binding affinity to cannabinoid receptors (CB1/CB2)?
- Methodological Answer : Use radioligand displacement assays with tritiated CP-55,940 as a reference ligand. Normalize results against Δ9-THC to contextualize potency. Control for enantiomeric purity, as impurities in this compound may confound receptor selectivity .
- Data Contradiction Analysis : If conflicting binding affinities arise, verify ligand solubility (e.g., DMSO concentration effects) and assay temperature, which influence receptor conformation .
Propiedades
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17-/m1/s1/i1D3,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWPGARWVBULJ-OGIBJJSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.